![molecular formula C5H6KNO3S B13505787 Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate](/img/structure/B13505787.png)
Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate is a chemical compound with the molecular formula C5H6KNO3S and a molecular weight of 199.2693 g/mol . This compound is known for its unique structure, which includes a 4-oxoazetidin-2-yl group attached to a sulfanyl acetate moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate typically involves the reaction of 4-oxoazetidine-2-thiol with potassium acetate under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at a temperature range of 25-30°C. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the 4-oxoazetidin-2-yl group to a corresponding alcohol.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(2S)-4-Oxo-2-azetidinyl acetate: Shares the 4-oxoazetidin-2-yl group but lacks the sulfanyl acetate moiety.
4-Oxoazetidine-2-thiol: Contains the 4-oxoazetidin-2-yl group and a thiol group instead of the sulfanyl acetate moiety.
Uniqueness
Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate is unique due to the presence of both the 4-oxoazetidin-2-yl and sulfanyl acetate groups. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C5H6KNO3S |
|---|---|
Peso molecular |
199.27 g/mol |
Nombre IUPAC |
potassium;2-(4-oxoazetidin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C5H7NO3S.K/c7-3-1-4(6-3)10-2-5(8)9;/h4H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1 |
Clave InChI |
OQZADDHVKONYOP-UHFFFAOYSA-M |
SMILES canónico |
C1C(NC1=O)SCC(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


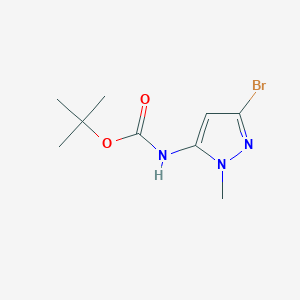

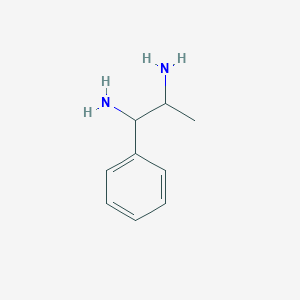
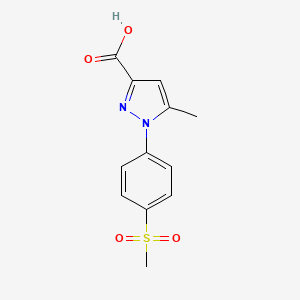
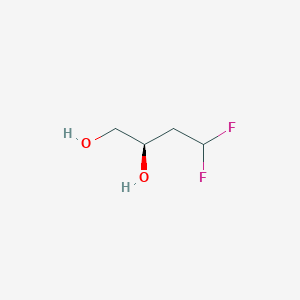


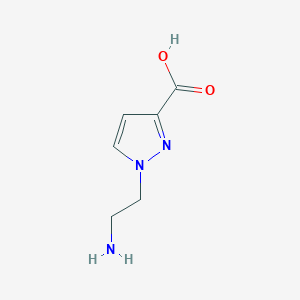
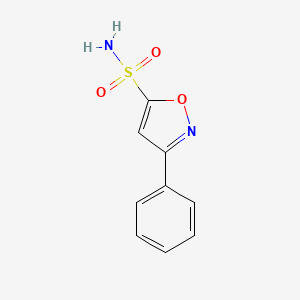
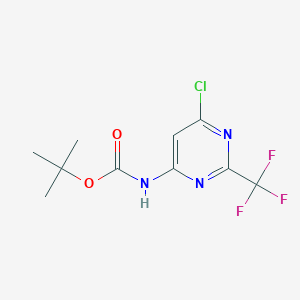
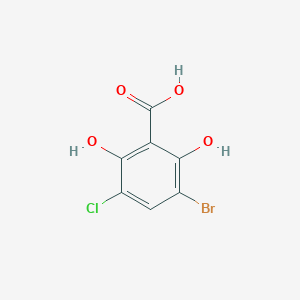
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B13505764.png)
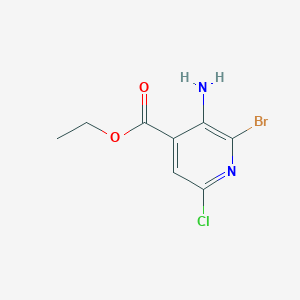
![2-Oxa-5,8-diazaspiro[3.5]nonan-6-one](/img/structure/B13505771.png)
